Thymine-d3
Overview
Description
Thymine-d3, also known as [2H3]-Thymine, is a deuterated form of thymine, a pyrimidine nucleobase found in DNA. The chemical formula for this compound is C5H5D3N2O2. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in the thymine molecule, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Thymine-d3 typically involves a deuteration substitution reaction. In this process, a deuterated reagent reacts with thymine, replacing hydrogen atoms with deuterium atoms. This reaction requires specific conditions, including the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure efficient and consistent deuterium incorporation. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Thymine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. One-electron oxidation of thymine in DNA can lead to mutations, primarily at thymine sites .
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen, water, and specific catalysts. For example, proton-coupled electron transfer (PCET) mechanisms are involved in thymine oxidation, where water acts as a proton donor .
Major Products Formed: The major products formed from these reactions include 5-formyl-2′-deoxyuridine and 5-(hydroxymethyl)-2′-deoxyuridine from oxidation reactions .
Scientific Research Applications
Thymine-d3 has a wide range of applications in scientific research:
Chemistry: Used in studies involving isotope effects and reaction mechanisms.
Biology: Helps in understanding DNA replication and repair processes.
Medicine: Utilized in cancer research to study DNA damage and repair mechanisms.
Industry: Employed in the development of high-energy-density materials .
Mechanism of Action
Thymine-d3 exerts its effects primarily through its incorporation into DNA. The deuterium atoms in this compound can influence the stability and reactivity of DNA. For instance, in one-electron oxidation reactions, the presence of deuterium can alter the rate-determining steps, providing insights into the mechanisms of DNA damage and repair .
Comparison with Similar Compounds
- Thymine
- Uracil
- 5-Methyluracil
- Thymidine
Comparison: Thymine-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic effects compared to its non-deuterated counterparts. This makes this compound particularly valuable in studies requiring precise isotopic labeling .
This compound’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research. Its ability to provide insights into DNA-related processes and its use in developing advanced materials highlight its significance.
Biological Activity
Thymine-d3, a deuterated form of thymine, is a pyrimidine nucleobase that plays a crucial role in the structure and function of DNA. Its biological activity is primarily linked to its incorporation into nucleic acids and its influence on various biochemical pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and potential applications in research and therapy.
Chemical Structure and Properties
This compound is chemically similar to thymine, with the addition of three deuterium atoms. This modification allows for enhanced tracking in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula for thymine is C5H6N2O2, while for this compound, it becomes C5D3H3N2O2.
1. DNA Incorporation:
this compound can be incorporated into DNA during replication. This incorporation can be used to study DNA synthesis dynamics and repair mechanisms in various biological systems. The presence of deuterium allows researchers to trace metabolic pathways involving nucleic acids.
2. Influence on Gene Expression:
Research indicates that thymine and its derivatives can influence gene expression through mechanisms involving DNA methylation and histone modifications. This compound's role in these processes can provide insights into epigenetic regulation.
Cellular Proliferation and Apoptosis
Studies have shown that the incorporation of thymine derivatives into DNA can affect cellular proliferation rates and apoptosis. For instance:
- Cell Proliferation: this compound has been observed to enhance the proliferation of certain cell lines under specific conditions, suggesting a role in cellular growth signaling pathways.
- Apoptosis Regulation: The presence of thymine in nucleic acids may influence apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes.
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Study 1: A study conducted on human lymphocytes demonstrated that this compound incorporation led to increased cell viability and proliferation compared to controls lacking deuterated thymine .
- Study 2: In murine models, this compound was shown to enhance DNA repair mechanisms following oxidative stress, indicating its potential protective role against DNA damage .
Research Findings
Recent findings highlight the significance of this compound in various research applications:
Applications in Research
This compound serves as a valuable tool for researchers studying:
- DNA Synthesis: Its incorporation into DNA allows for detailed studies on replication dynamics.
- Metabolic Pathways: The deuterated form aids in tracing metabolic pathways involving nucleotides.
- Epigenetics: Understanding how thymine derivatives influence gene regulation can lead to advancements in cancer research and therapy.
Properties
IUPAC Name |
5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724566 | |
Record name | 5-(~2~H_3_)Methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68941-98-0 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(methyl-d3)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68941-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(~2~H_3_)Methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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